1-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
Description
1-{4-[(1-Methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a synthetic small molecule featuring a benzimidazole-piperazine core linked to a ketone-bearing aryl group with an isopropylsulfanyl substituent. This compound’s structural complexity arises from two key domains:
- Benzimidazole-Piperazine Moiety: The 1-methyl-benzimidazole group is connected to the piperazine ring via a methylene bridge. Benzimidazole derivatives are known for their pharmacological versatility, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4OS/c1-18(2)30-20-10-8-19(9-11-20)16-24(29)28-14-12-27(13-15-28)17-23-25-21-6-4-5-7-22(21)26(23)3/h4-11,18H,12-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTBECRKIRIPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 270.33 g/mol. The structure features a piperazine ring, a benzodiazole moiety, and an isopropylthio group, which are significant for its biological interactions.
Research suggests that the compound may act through various mechanisms:
- Receptor Modulation : The piperazine moiety is known to interact with neurotransmitter receptors, potentially affecting serotonin and dopamine pathways.
- Enzyme Inhibition : The presence of the benzodiazole ring may contribute to inhibitory effects on key enzymes involved in metabolic pathways.
Anticancer Activity
Several studies have indicated that derivatives of benzodiazole exhibit anticancer properties. The compound's structural features suggest potential activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cells .
Antimicrobial Activity
The isopropylthio group in the compound may enhance its antimicrobial properties. Research indicates that similar compounds have demonstrated significant activity against both gram-positive and gram-negative bacteria .
Neuropharmacological Effects
Given its piperazine structure, the compound may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems. Benzodiazole derivatives are often explored for their neuroprotective roles in models of neurodegenerative diseases .
Case Studies and Research Findings
A comprehensive analysis of related compounds has been conducted to elucidate the biological activities associated with similar structures:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research has indicated that compounds containing benzodiazole derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role as a chemotherapeutic agent.
Antidepressant Effects :
The piperazine ring present in the compound is associated with various psychoactive properties. Preliminary studies have suggested that this compound may act as a serotonin receptor modulator, which could lead to antidepressant-like effects. This application is particularly relevant in the context of developing new treatments for depression and anxiety disorders.
Pharmacological Insights
Neuroprotective Properties :
Recent investigations into the neuroprotective effects of this compound have revealed its potential to mitigate oxidative stress and inflammation in neuronal cells. These properties are crucial for developing therapies aimed at neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antimicrobial Activity :
Another significant application lies in its antimicrobial properties. The compound has been tested against various bacterial strains and has shown effectiveness, suggesting its potential use as an antibiotic agent or as part of combination therapies to enhance efficacy against resistant strains.
Biochemical Studies
Enzyme Inhibition :
Studies have also focused on the ability of this compound to inhibit specific enzymes related to disease progression. For instance, it has been evaluated for its inhibitory effects on certain kinases involved in cancer signaling pathways, which could open avenues for targeted cancer therapies.
Binding Affinity Studies :
Using advanced modeling techniques, researchers have explored the binding affinities of this compound with various biological targets. These studies are critical for understanding the mechanism of action and optimizing the compound for enhanced therapeutic efficacy.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal reported that the compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis, highlighting its potential as a novel anticancer agent.
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that treatment with this compound reduced neuronal cell death induced by oxidative stress. The findings suggest that it may be beneficial in preventing neurodegeneration associated with aging and neurodegenerative diseases.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Core
The piperazine ring’s secondary amines are reactive toward alkylation or acylation. For example:
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Benzimidazole Attachment : The 1-methylbenzimidazole-2-methyl group is likely introduced via nucleophilic aromatic substitution. A sodium 1-methylbenzimidazol-2-ylmethoxide could displace a leaving group (e.g., chloride) on the piperazine ring under basic conditions (e.g., NaH/DMF), as seen in analogous syntheses of piperazine derivatives .
| Reaction Type | Conditions | Product |
|---|---|---|
| Alkylation | NaH/DMF, 0°C to RT, 15–30 min | Piperazine substituted with benzimidazol-2-ylmethyl group |
Formation of the Ethanone Moiety
The ketone group is likely introduced via:
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Friedel-Crafts Acylation : Reaction of an acyl chloride (e.g., chloroacetyl chloride) with the 4-(isopropylthio)phenyl group in the presence of AlCl₃ .
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Oxidation of Secondary Alcohol : Oxidation of a secondary alcohol precursor (e.g., 2-[4-(isopropylthio)phenyl]ethanol) using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane .
| Reaction Type | Conditions | Product |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, RT | 4-(Isopropylthio)phenyl ethanone |
| Oxidation | Dess-Martin periodinane, DCM | Ketone formation from alcohol precursor |
Sulfur-Based Reactions
The propan-2-ylsulfanyl group is susceptible to:
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Oxidation : Conversion to sulfoxide (using H₂O₂/AcOH) or sulfone (using mCPBA) .
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Nucleophilic Displacement : Replacement with other thiols or amines under basic conditions if activated .
Benzimidazole Reactivity
The 1-methylbenzimidazole moiety may undergo:
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) at the 5- or 6-position, though steric hindrance from the methyl group may limit reactivity .
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Deprotonation/Functionalization : Deprotonation at the N-H position (if unmethylated) for alkylation, but methylation at N-1 blocks this pathway .
Stability Under Acidic/Basic Conditions
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Acidic Hydrolysis : The ethanone group may undergo keto-enol tautomerism under strong acids, while the piperazine ring could protonate but remains stable .
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Basic Conditions : The sulfide may oxidize in the presence of strong bases, and the ketone could participate in aldol condensations if α-hydrogens are present .
Metal-Catalyzed Reactions
The ketone and benzimidazole nitrogen could coordinate to transition metals (e.g., Rh, Pd), enabling:
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Cross-Coupling : Suzuki-Miyaura coupling if a boronic acid replaces the isopropylthio group (unlikely without prior functionalization) .
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Cyclopropanation : Rhodium-catalyzed reactions with diazo compounds to form cyclopropanes adjacent to the ketone .
Biological Reactivity
While not directly studied for this compound, structurally similar piperazine-benzimidazole hybrids exhibit interactions with:
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Enzymatic Targets : Inhibition of phospholipase A2 (PLA2G15) via cationic amphiphilic properties, leading to phospholipidosis .
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Receptor Binding : Potential modulation of benzodiazepine or nicotinic receptors due to the piperazine’s conformational flexibility .
Synthetic Pathway Proposal
A plausible synthesis route involves:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The isopropylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated), comparable to analogues with phenylsulfanyl (logP ~3.8) but lower than dichlorophenylsulfanyl derivatives (logP ~4.2) .
- Solubility : Unlike sulfonyl-containing analogues (e.g., 742113-03-7), the absence of polar sulfonyl groups may reduce aqueous solubility, necessitating formulation optimization .
- Metabolic Stability : The benzimidazole core is prone to CYP450-mediated oxidation, similar to 1-[(4-phenyl)piperazin-1-ylmethyl]-1H-benzimidazole .
Bioactivity and Target Profiles
Evidence suggests that structural similarities correlate with overlapping bioactivity:
- Antimicrobial Activity : Benzimidazole-piperazine derivatives (e.g., ) exhibit moderate activity against Gram-positive bacteria, likely due to DNA intercalation or topoisomerase inhibition.
- Kinase Inhibition : Sulfanyl and sulfonyl substituents (e.g., ) enhance binding to ATP pockets in kinases like EGFR or CDK2.
- CNS Targets: Piperazine-aryl ethanones often interact with serotonin or dopamine receptors, as seen in MK69 (), though the target compound’s isopropylsulfanyl group may alter selectivity .
Table 2: Bioactivity Comparison
Key Challenges :
- Steric hindrance from the isopropylsulfanyl group may reduce reaction yields compared to smaller substituents (e.g., methylsulfanyl).
- Purification requires chromatography due to the compound’s hydrophobicity, as seen in sulphonamide derivatives () .
Q & A
Q. What are the critical synthetic challenges in preparing 1-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including piperazine functionalization, benzodiazole coupling, and sulfanyl group introduction. Key challenges include:
- Benzodiazole Stability : The 1-methyl-1H-1,3-benzodiazole moiety is sensitive to oxidation; reactions require inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents like dimethylformamide (DMF) .
- Piperazine Alkylation : Selective N-alkylation of the piperazine ring may require protecting groups (e.g., Boc) to prevent over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
- Sulfanyl Group Incorporation : Thiol-ether formation (propan-2-ylsulfanyl) necessitates careful pH control (pH 7–8) to avoid disulfide byproducts. Catalysts like NaHCO₃ improve efficiency .
- Yield Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity. Typical yields range from 45–65% after optimization .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and what are the diagnostic spectral markers?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The piperazine protons appear as broad singlets (δ 2.5–3.5 ppm). The benzodiazole methyl group resonates as a singlet (δ 3.8–4.0 ppm), while the propan-2-ylsulfanyl group shows a septet (δ 1.3–1.5 ppm, CH(CH₃)₂) .
- ¹³C NMR : The ketone carbonyl (C=O) appears at δ 205–210 ppm. Aromatic carbons of the benzodiazole ring are observed at δ 115–150 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺, with fragmentation patterns indicating cleavage at the piperazine-ethanone bond .
- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) validate key functional groups .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates (e.g., ATPase-Glo™). IC₅₀ values are calculated via dose-response curves (0.1–100 µM) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination. Include positive controls (e.g., doxorubicin) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with scintillation counting. Kᵢ values are derived using Cheng-Prusoff equations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the benzodiazolylmethyl and propan-2-ylsulfanyl substituents?
- Methodological Answer :
-
Analog Synthesis : Prepare derivatives with (a) substituted benzodiazoles (e.g., 5-fluoro, 6-nitro) and (b) alternative sulfanyl groups (e.g., cyclopropylsulfanyl). Use parallel synthesis techniques .
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Biological Testing : Compare IC₅₀ values across analogs in enzyme/cell-based assays. Statistical analysis (ANOVA) identifies significant activity differences.
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Computational Modeling : Docking studies (AutoDock Vina) predict binding modes to targets like the 5-HT₆ receptor. Electrostatic potential maps highlight substituent contributions .
Table 1 : Example SAR Data for Analogous Piperazine Derivatives
Substituent (R₁) Substituent (R₂) IC₅₀ (µM, 5-HT₆ Receptor) LogP Benzodiazolylmethyl Propan-2-ylsulfanyl 0.45 ± 0.07 3.2 5-Fluoro-benzodiazole Propan-2-ylsulfanyl 0.32 ± 0.05 3.5 Benzodiazolylmethyl Cyclopropylsulfanyl 1.10 ± 0.12 2.8 Data adapted from studies on structurally related piperazine derivatives
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assay protocols (e.g., cell passage number, serum batch) and compound purity (HPLC ≥98%). Contradictions often arise from impurities >2% .
- Metabolic Stability Testing : Assess liver microsome stability (human/rat) to rule out false negatives due to rapid degradation .
- Orthogonal Assays : Confirm activity in multiple models (e.g., in vitro kinase assay + transgenic animal model) to mitigate target promiscuity .
Q. What computational strategies are effective in predicting off-target interactions and toxicity profiles?
- Methodological Answer :
- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify shared features with known toxicophores (e.g., hERG channel inhibitors) .
- Machine Learning : Use ADMET predictors (e.g., ADMETlab 2.0) to forecast hepatotoxicity and CYP450 inhibition. Input SMILES strings for batch analysis .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) over 100 ns to assess binding stability and identify potential off-target residues .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
